1-Ethyl-3-methylimidazol-3-ium;oxido formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methylimidazol-3-ium;oxido formate is a compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. They are widely used in various fields, including chemistry, biology, and industry, due to their versatile nature.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-methylimidazol-3-ium;oxido formate typically involves the reaction of 1-ethyl-3-methylimidazole with an appropriate formate source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Ethyl-3-methylimidazol-3-ium;oxido formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methylimidazol-3-ium;oxido formate has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme kinetics and protein folding due to its ability to stabilize proteins and enzymes.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-methylimidazol-3-ium;oxido formate involves its interaction with various molecular targets and pathways. The compound can interact with proteins and enzymes, stabilizing their structure and enhancing their activity. It can also participate in redox reactions, acting as either an oxidizing or reducing agent depending on the conditions .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methylimidazol-3-ium;oxido formate can be compared with other imidazolium-based ionic liquids, such as:
1-Ethyl-3-methylimidazolium chloride: Used as a solvent in Diels-Alder reactions.
1-Ethyl-3-methylimidazolium acetate: Commonly used in the dissolution of cellulose and other biopolymers.
1-Ethyl-3-methylimidazolium iodide: Utilized in the development of double-layer capacitors.
The uniqueness of this compound lies in its specific combination of properties, making it suitable for a wide range of applications in different fields.
Eigenschaften
Molekularformel |
C7H12N2O3 |
---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
1-ethyl-3-methylimidazol-3-ium;oxido formate |
InChI |
InChI=1S/C6H11N2.CH2O3/c1-3-8-5-4-7(2)6-8;2-1-4-3/h4-6H,3H2,1-2H3;1,3H/q+1;/p-1 |
InChI-Schlüssel |
NBTVXJIISSAEBS-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1C=C[N+](=C1)C.C(=O)O[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.